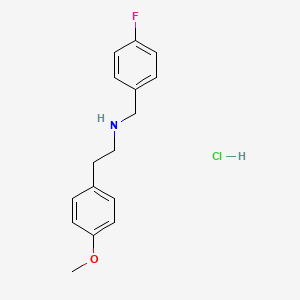

N-(4-Fluorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrochloride

Description

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-(4-methoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO.ClH/c1-19-16-8-4-13(5-9-16)10-11-18-12-14-2-6-15(17)7-3-14;/h2-9,18H,10-12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMECAIGQFUYXLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNCC2=CC=C(C=C2)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-Fluorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrochloride, a member of the phenethylamine class, has garnered attention for its potential biological activities and therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by a fluorobenzyl group and a methoxyphenyl moiety, which contribute to its unique properties. The molecular formula is , with a molecular weight of approximately 295.79 g/mol. Its structural features suggest potential interactions with various biological targets.

This compound primarily functions as a monoamine neurotransmitter modulator. It is hypothesized to interact with neurotransmitter receptors, particularly those associated with serotonin and dopamine pathways. This interaction can lead to various biological effects, including alterations in mood, cognition, and motor functions.

Key Mechanisms:

- Receptor Binding : The compound may bind selectively to serotonin (5-HT) receptors, influencing serotonergic signaling pathways.

- Enzyme Modulation : It could also modulate the activity of enzymes involved in neurotransmitter metabolism, impacting overall neurotransmission.

Biological Activity

The biological activity of this compound has been explored in several studies, revealing promising results in various areas:

1. Antidepressant Effects

Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models. In particular, studies have shown that modulation of serotonin receptors can lead to enhanced mood and reduced anxiety symptoms.

2. Antitumor Activity

Some phenethylamines have demonstrated cytotoxic effects against cancer cell lines. For instance, derivatives have shown inhibitory effects on tumor growth in vitro against various cancer types such as breast (MCF-7) and lung (A549) cancer cells.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 15.5 | Antiproliferative |

| A549 | 20.3 | Cytotoxic |

3. Neuroprotective Properties

Studies suggest that phenethylamines may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases by reducing oxidative stress and inflammation.

Case Studies

Several case studies have documented the effects of this compound and related compounds:

- Case Study 1 : In a controlled study involving rodents, administration of the compound resulted in significant reductions in depressive-like behavior measured by forced swim tests.

- Case Study 2 : A clinical trial assessing the safety profile of similar compounds indicated minimal side effects at therapeutic doses, suggesting a favorable safety margin for further exploration.

Comparative Analysis with Similar Compounds

The compound can be compared with other structurally related phenethylamines to understand its unique properties better:

| Compound | Main Activity | IC50 (µM) |

|---|---|---|

| N-Methyl-4-methoxybenzylamine | Antidepressant | 12.0 |

| N-Propyl-4-methoxybenzylamine | Antitumor | 18.5 |

| N-Butyl-4-methoxybenzylamine | Neuroprotective | 25.0 |

Chemical Reactions Analysis

Oxidation Reactions

The methoxyphenyl and fluorobenzyl groups undergo oxidation under specific conditions:

-

Key Data :

Reduction Reactions

The amine and aromatic systems participate in reduction pathways:

-

Key Insight :

Catalytic hydrogenation reduces aromatic rings but leaves the fluorobenzyl group intact due to the strong C-F bond .

Substitution Reactions

The fluorine atom on the benzyl group exhibits limited reactivity in nucleophilic substitution:

| Reagent/Conditions | Reaction Site | Major Product(s) | Reference |

|---|---|---|---|

| Sodium methoxide (NaOMe) | Fluorobenzyl group | Methoxy-substituted derivatives (low yield) |

-

Note :

Fluorine’s poor leaving-group ability necessitates harsh conditions, making substitution less favorable .

Acid-Base Reactions

The hydrochloride salt undergoes reversible protonation:

| Reagent/Conditions | Reaction Site | Major Product(s) | Reference |

|---|---|---|---|

| Aqueous NaOH | Amine hydrochloride | Free amine (N-(4-Fluorobenzyl)-2-(4-methoxyphenyl)ethanamine) |

-

Application :

Deprotonation is critical for further functionalization, such as acylation or alkylation .

Metabolic Transformations

In vitro studies using human hepatocytes reveal extensive phase I/II metabolism :

Phase I Reactions:

-

Hydroxylation : Adds -OH groups to the fluorobenzyl ring (e.g., M1–M4).

-

O-Demethylation : Removes methoxy groups, yielding phenolic derivatives (e.g., M5–M6).

-

N-Debenzylation : Cleaves the benzyl-amine bond, generating 2-(4-methoxyphenyl)ethanamine ( 260.0281) .

Phase II Reactions:

-

Glucuronidation : Conjugates hydroxylated metabolites (e.g., M18–M20, 560.0926).

-

Sulfation : Forms sulfate esters (e.g., M24–M26, 450.0017) .

Table 1: Major Metabolites and Their Mass Spectrometry Data

| Metabolite | Transformation Type | [M + H]⁺ () | Key Fragment Ions () |

|---|---|---|---|

| M1–M4 | Hydroxylation | 384.0605 | 243.0015, 125.0399 |

| M5–M6 | O-Demethylation | 354.0499 | 228.9859, 109.0448 |

| M18–M20 | Glucuronidation | 560.0926 | 384.0605, 243.0015 |

| M24–M26 | Sulfation | 450.0017 | 370.0449, 228.9861 |

Comparative Reactivity with Analogues

The fluorobenzyl group distinguishes this compound from non-halogenated or chloro/iodo analogues:

| Compound Modification | Reactivity Trend | Reference |

|---|---|---|

| Replacement of F with Cl | Increased susceptibility to nucleophilic substitution | |

| Replacement of F with OCH₃ | Enhanced electron density on the aromatic ring |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Bioactivity

Table 1: Key Structural Analogs and Their Properties

Key Observations :

- Fluorine vs. Methoxy : Replacement of the 4-fluorobenzyl group with 4-methoxybenzyl (Table 1, Row 3) may enhance metabolic stability but reduce lipophilicity, impacting blood-brain barrier penetration .

- Salt Effects : Hydrobromide salts (e.g., Table 1, Row 4) generally exhibit lower aqueous solubility compared to hydrochloride salts, affecting bioavailability .

Functional Group Contributions

- 4-Fluorobenzyl Group :

- 4-Methoxyphenethyl Moiety :

- Methoxy groups are associated with increased solubility and hydrogen-bonding capacity, critical for interactions with polar residues in target proteins .

- In Venlafaxine analogs (), cyclohexyl or dimethylethylamine groups replace the fluorobenzyl group, showing reduced antimicrobial activity but enhanced CNS activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-Fluorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrochloride, and how can yield optimization be achieved?

- Methodology : The compound can be synthesized via reductive amination or N-alkylation strategies. For example, a similar fluorobenzyl-substituted ethanamine derivative was synthesized using a two-step process: (i) condensation of 4-fluorobenzylamine with 2-(4-methoxyphenyl)ethyl bromide under basic conditions, followed by (ii) hydrochloric acid salt formation. Yield optimization (e.g., 75% as reported in analogous syntheses) requires controlled reaction temperatures (0–5°C for exothermic steps) and purification via recrystallization using ethanol/water mixtures . Protecting groups like Boc (tert-butoxycarbonyl) may prevent side reactions during alkylation, as demonstrated in related ethanamine syntheses .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodology :

- 1H NMR : Prioritize signals for the 4-fluorobenzyl group (δ 7.27–7.33 ppm, aromatic protons) and 4-methoxyphenyl moiety (δ 6.98–7.04 ppm). Methoxy protons typically appear as a singlet at δ ~3.76 ppm .

- Mass Spectrometry : Exact mass analysis (e.g., ESI-MS) should confirm the molecular ion [M+H]+. For example, derivatives with similar substituents show exact masses within ±2 ppm error when analyzed via high-resolution MS .

- IR Spectroscopy : Look for N–H stretching (2500–3300 cm⁻¹) and C–F vibrations (1100–1250 cm⁻¹) to confirm structural integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?

- Methodology : Discrepancies often arise from assay conditions or impurity profiles. For example:

- Purity Validation : Use HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA) to ensure ≥98% purity. Impurities like N-oxide byproducts (common in amine derivatives) may antagonize target receptors .

- Assay Reproducibility : Standardize cell-based assays (e.g., receptor binding studies) using reference agonists/antagonists. For instance, fluorobenzyl-substituted amines may exhibit off-target activity at serotonin receptors, necessitating counter-screening .

Q. What strategies are recommended for identifying and characterizing metabolites of this compound in pharmacokinetic studies?

- Methodology :

- Metabolite Profiling : Use LC-MS/MS with collision-induced dissociation (CID) to detect phase I/II metabolites. For example, demethylation of the 4-methoxyphenyl group (exact mass shift: -14.02 Da) is a likely metabolic pathway .

- Isotopic Labeling : Synthesize deuterated analogs (e.g., deuterium at the benzylic position) to track metabolic stability in vivo .

Q. How can enantiomeric purity be ensured during synthesis, and what chiral resolution methods are applicable?

- Methodology :

- Chiral Chromatography : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to separate enantiomers. Resolution factors (Rs > 1.5) are achievable for structurally similar amines .

- Diastereomeric Salt Formation : Co-crystallize the racemic mixture with chiral resolving agents (e.g., L-(+)-tartaric acid), as demonstrated for ethanamine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.